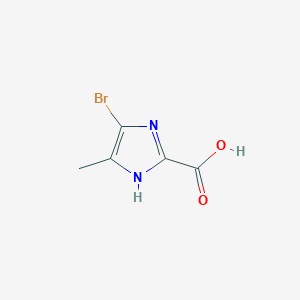

4-bromo-5-methyl-1H-imidazole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

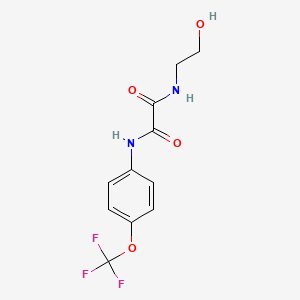

“4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” is a chemical compound with the CAS Number: 1171125-21-5 . It has a molecular weight of 205.01 . The compound is a white to yellow solid .

Synthesis Analysis

Imidazole compounds can be synthesized from 1,2-diketones and urotropine in the presence of ammonium acetate . A NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate and subsequent base-promoted cycloaddition with benzyl isocyanide derivatives enables a straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles .Molecular Structure Analysis

The molecular structure of “4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” is represented by the Inchi Code: 1S/C5H5BrN2O2/c1-2-3(6)8-4(7-2)5(9)10/h1H3, (H,7,8) (H,9,10) .Chemical Reactions Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies based around the functional group compatibility of the process and resultant substitution patterns around the ring are described .Physical And Chemical Properties Analysis

“4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” is a white to yellow solid . It is part of the imidazole family, which is known to be highly soluble in water and other polar solvents .Scientific Research Applications

Alkylation and Synthesis

4-bromo-5-methyl-1H-imidazole-2-carboxylic acid is used in various alkylation reactions, forming complex molecules with significant implications in chemical research. For instance, the alkylation of imidazole-4(5)-carboxylic acid derivatives has been studied, leading to the formation of monoalkylation products like 1,3-bis(2-methoxycarbonylmethyl)-4-R-imidazolium bromide. This process involves reactions with bromoacetic acid and its methyl ester, yielding a mixture of 1,4- and 1,5-isomers (Dumpis et al., 2003). Additionally, the functionalization of 1-methyl-1H-imidazole-5-carboxylic acid at the C-2 position has been achieved, producing various 2-substituted derivatives through brominelithium exchange or palladium-catalyzed coupling, showcasing the compound's versatility in chemical synthesis (Collman, Zhong, & Boulatov, 2000).

Organic Synthesis and Medicinal Chemistry

The compound plays a crucial role in synthesizing organic molecules and pharmaceuticals. For example, high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles from α-bromoacetophenones and carboxylic acids has been demonstrated. This method is pivotal for synthesizing NS5A inhibitors, such as daclatasvir, highlighting the importance of 4-bromo-5-methyl-1H-imidazole-2-carboxylic acid in medicinal chemistry (Carneiro et al., 2015). Furthermore, the study of the hydrolysis of ethyl 1-methyl-4-nitro-1H-imidazole-2-carboxylate leads to the formation of 1-methyl-4-nitro-1H-imidazol-2-carboxylic acid, a compound that forms a three-dimensional network through hydrogen bonding, indicating its structural significance in chemical research (Wu, Liu, & Ng, 2005).

Synthetic Pathways and Structural Studies

Innovative synthetic pathways are explored using this compound, such as the synthesis of 7-bromo-1-(4-methoxybenzyl)-5-methyl-imidazo[1,5-a]imidazole-2-one, displaying the compound's potential in creating diverse chemical libraries. This pathway also facilitates functionalization through Suzuki–Miyaura cross-coupling reactions, further expanding its application scope (Loubidi et al., 2016). Additionally, the structural analysis of N-methylated benzimidazole compounds offers insights into the design of amyloid-avid probes, underlining the compound's role in structural and medicinal chemistry (Ribeiro Morais et al., 2012).

Future Directions

The future directions of “4-bromo-5-methyl-1H-imidazole-2-carboxylic acid” and similar compounds lie in their potential for the development of new drugs . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

properties

IUPAC Name |

4-bromo-5-methyl-1H-imidazole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O2/c1-2-3(6)8-4(7-2)5(9)10/h1H3,(H,7,8)(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFCZQLMGQRYFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N1)C(=O)O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-5-methyl-1H-imidazole-2-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

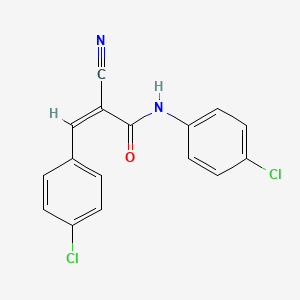

![(E)-3-(4-tert-butylphenyl)-2-cyano-N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2531846.png)

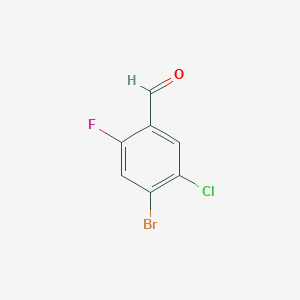

![[14-Methyl-5-(3-methylphenyl)-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2531848.png)

![(5Z)-3-[3-(azepan-1-yl)-3-oxopropyl]-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2531850.png)

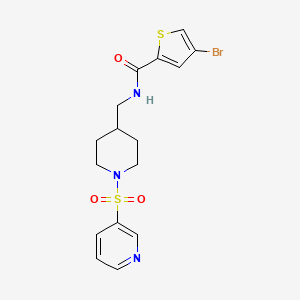

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2531853.png)